molecular formula C18H23NO5 B1359843 1'-t-Butoxycarbonyl-5-hydroxy-spiro[chroman-2,4'-piperidin]-4-one CAS No. 911227-79-7

1'-t-Butoxycarbonyl-5-hydroxy-spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B1359843
CAS No.: 911227-79-7
M. Wt: 333.4 g/mol
InChI Key: MIKXBDAPENNHKT-UHFFFAOYSA-N
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Description

1’-t-Butoxycarbonyl-5-hydroxy-spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of a chroman ring fused with a piperidine ring, and it includes functional groups such as a hydroxy group and a tert-butoxycarbonyl (BOC) protecting group. The presence of these functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

The synthesis of 1’-t-Butoxycarbonyl-5-hydroxy-spiro[chroman-2,4’-piperidin]-4-one typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the spirocyclic structure through cyclization reactions. Key steps may involve:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalytic processes and continuous flow techniques to scale up the synthesis.

Chemical Reactions Analysis

1’-t-Butoxycarbonyl-5-hydroxy-spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes under appropriate conditions.

    Reduction: The compound can be reduced to modify the spirocyclic structure or to remove the BOC protecting group.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups at specific positions on the chroman or piperidine rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can be further utilized in synthesis.

Scientific Research Applications

1’-t-Butoxycarbonyl-5-hydroxy-spiro[chroman-2,4’-piperidin]-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1’-t-Butoxycarbonyl-5-hydroxy-spiro[chroman-2,4’-piperidin]-4-one exerts its effects is largely dependent on its functional groups and structural features. The hydroxy group can participate in hydrogen bonding and other interactions, while the BOC protecting group can be selectively removed to reveal reactive amine sites. These properties enable the compound to interact with various molecular targets, including enzymes and receptors, thereby influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

1’-t-Butoxycarbonyl-5-hydroxy-spiro[chroman-2,4’-piperidin]-4-one can be compared with other spirocyclic compounds and BOC-protected molecules:

Properties

IUPAC Name

tert-butyl 5-hydroxy-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO5/c1-17(2,3)24-16(22)19-9-7-18(8-10-19)11-13(21)15-12(20)5-4-6-14(15)23-18/h4-6,20H,7-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKXBDAPENNHKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C(C=CC=C3O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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